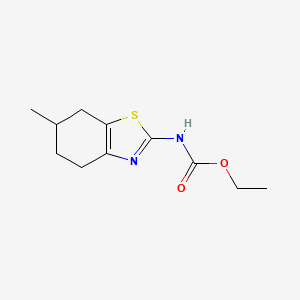

ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

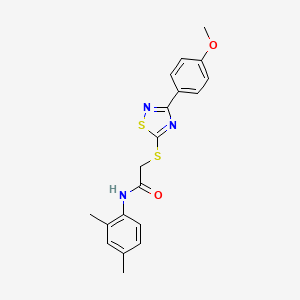

Ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.32 . It belongs to the class of organic compounds known as benzothiazoles .

Synthesis Analysis

The synthesis of similar compounds involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .Molecular Structure Analysis

The molecular structure of ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate is characterized by a benzothiazole ring fused with a tetrahydro ring. The benzothiazole ring contains a sulfur and a nitrogen atom, while the tetrahydro ring contains only carbon and hydrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and cyclization. Dehydration is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .科学的研究の応用

Synthesis and Biological Activity

Synthesis and Antineoplastic/Antifilarial Agents : Research has demonstrated the synthesis of ethyl derivatives related to benzothiazole, exploring their potential as antineoplastic and antifilarial agents. These compounds have shown significant in vitro and in vivo activity, suggesting their utility in developing therapeutic agents against cancer and filarial infections (Ram et al., 1992).

Heterocyclic Synthesis via Pyrolysis : Studies on the gas-phase pyrolysis of ethyl N-substituted carbamates highlight a novel approach for synthesizing heterocyclic compounds. This method provides insights into heterocyclic synthesis, offering a pathway for generating new compounds with potential applications in material science and pharmaceuticals (Al-Awadi & Elnagdi, 1997).

Chemical Transformations and Derivatives

One-Pot Synthesis of Imidazolone Derivatives : The development of ethyl carbamate derivatives through one-pot synthesis methods has been explored, leading to the creation of imidazolone derivatives. This research contributes to the field of organic synthesis, offering efficient pathways for producing complex molecules (Bezenšek et al., 2012).

Electrochemical and Electrochromic Properties : The introduction of ethyl carbamate derivatives into polymers has been studied for its effects on electrochemical and electrochromic properties. This research provides valuable information for the development of advanced materials with potential applications in electronic devices and displays (Hu et al., 2013).

Antitubercular Activity of Benzothiazole Derivatives : Ethyl carbamate derivatives containing benzothiazole have been synthesized and evaluated for their antitubercular activity. This study highlights the potential of these compounds in developing new treatments for tuberculosis, addressing the need for novel therapeutic agents (Sarkar, 2017).

将来の方向性

The future directions for research on this compound could include further exploration of its potential antimicrobial activities, as well as investigation into other possible biological activities . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial.

特性

IUPAC Name |

ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-3-15-11(14)13-10-12-8-5-4-7(2)6-9(8)16-10/h7H,3-6H2,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKYTDRDMJFUKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC2=C(S1)CC(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2997426.png)

![3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997427.png)

![N-(2,4-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2997428.png)

![[4-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B2997435.png)

![N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide](/img/structure/B2997438.png)

![methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B2997441.png)

![N-(3-acetylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2997445.png)